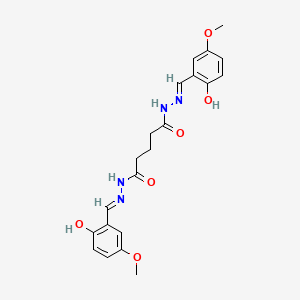
N'~1~,N'~5~-bis(2-hydroxy-5-methoxybenzylidene)pentanedihydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'~1~,N'~5~-bis(2-hydroxy-5-methoxybenzylidene)pentanedihydrazide, commonly known as BHMP, is a chemical compound that has been extensively studied for its potential applications in various fields of science. This compound belongs to the class of Schiff bases and has been synthesized using different methods.
Applications De Recherche Scientifique
BHMP has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, BHMP has shown promising results as an anticancer agent, antimicrobial agent, and antiviral agent. In material science, BHMP has been used as a corrosion inhibitor for various metals. In environmental science, BHMP has been used as a chelating agent for heavy metals in wastewater treatment.
Mécanisme D'action
The mechanism of action of BHMP varies depending on its application. In the case of its anticancer activity, BHMP induces apoptosis in cancer cells by activating the caspase pathway. In the case of its antimicrobial activity, BHMP disrupts the bacterial cell wall and inhibits the growth of bacteria. In the case of its antiviral activity, BHMP inhibits the viral replication process.
Biochemical and Physiological Effects:
BHMP has been shown to have various biochemical and physiological effects. In vitro studies have shown that BHMP induces cell death in cancer cells, inhibits bacterial growth, and inhibits viral replication. In vivo studies have shown that BHMP has low toxicity and can be used as a promising therapeutic agent for various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of BHMP is its low toxicity, which makes it a promising therapeutic agent for various diseases. BHMP is also relatively easy to synthesize and can be characterized using various analytical techniques. However, one of the limitations of BHMP is its poor solubility in water, which can limit its use in aqueous solutions.
Orientations Futures
There are various future directions for the research on BHMP. One of the potential future directions is the development of BHMP-based anticancer drugs with improved efficacy and low toxicity. Another potential future direction is the development of BHMP-based antimicrobial agents with broad-spectrum activity against various bacteria. Additionally, BHMP can be further studied for its potential applications in material science and environmental science.
Méthodes De Synthèse
BHMP can be synthesized using different methods, including the reaction of 2-hydroxy-5-methoxybenzaldehyde and pentanedihydrazide in the presence of a catalyst. Another method involves the reaction of 2-hydroxy-5-methoxybenzaldehyde and pentanedihydrazide in ethanol under reflux conditions. The synthesized BHMP can be characterized using various analytical techniques, including NMR, IR, and mass spectrometry.
Propriétés
IUPAC Name |
N,N'-bis[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]pentanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O6/c1-30-16-6-8-18(26)14(10-16)12-22-24-20(28)4-3-5-21(29)25-23-13-15-11-17(31-2)7-9-19(15)27/h6-13,26-27H,3-5H2,1-2H3,(H,24,28)(H,25,29)/b22-12+,23-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDUOOXCKBIVIK-FWSOMWAYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C=NNC(=O)CCCC(=O)NN=CC2=C(C=CC(=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)O)/C=N/NC(=O)CCCC(=O)N/N=C/C2=C(C=CC(=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)pentylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B6024477.png)
amino]methyl}-2-methoxy-6-nitrophenol](/img/structure/B6024485.png)
![N,N-diethyl-1-{[6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-3-pyrrolidinamine](/img/structure/B6024489.png)
![3-(1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-2-piperidinyl)-1-propanol](/img/structure/B6024491.png)
![(1H-indol-3-ylmethyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B6024494.png)
![methyl [2-(1,3-benzoxazol-2-ylamino)-6-oxo-3,6-dihydro-4-pyrimidinyl]acetate](/img/structure/B6024500.png)
![1-(1-cyclopentyl-4-piperidinyl)-N-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6024505.png)
![2-(1-methyl-1H-imidazol-2-yl)-1-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}piperidine](/img/structure/B6024527.png)
![2-allyl-6-ethoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol](/img/structure/B6024532.png)
![1-cyclopentyl-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B6024535.png)

![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-N-methyl-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanamide](/img/structure/B6024564.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-chlorobenzamide](/img/structure/B6024566.png)
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-1-benzofuran-2-carboxamide](/img/structure/B6024571.png)